Ethyl 3-amino-2,5-dibromoisonicotinate
Description
The compound Ethyl 3-amino-2,5-dibromoisonicotinate is a brominated derivative of isonicotinic acid, featuring an amino group at position 3 and bromine substituents at positions 2 and 5 of the pyridine ring, with an ethyl ester functional group. It is hypothesized to exhibit unique electronic and photophysical properties due to the electron-withdrawing bromine atoms and the electron-donating amino group, which may influence its applications in organic synthesis, pharmaceuticals, or materials science.
Properties
Molecular Formula |
C8H8Br2N2O2 |
|---|---|
Molecular Weight |
323.97 g/mol |
IUPAC Name |
ethyl 3-amino-2,5-dibromopyridine-4-carboxylate |
InChI |
InChI=1S/C8H8Br2N2O2/c1-2-14-8(13)5-4(9)3-12-7(10)6(5)11/h3H,2,11H2,1H3 |
InChI Key |
ADKXUISRKQPPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,5-dibromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method includes the following steps:
Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce bromine atoms at the 2 and 5 positions.
Amination: The dibromo compound is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,5-dibromoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 3-amino-2,5-dibromoisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,5-dibromoisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence discusses Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy), a donor-acceptor system with cyano, amino, and ester functionalities. While EAADCy and Ethyl 3-amino-2,5-dibromoisonicotinate share an amino group and ester moiety, their substituents and core structures differ significantly. Below is a comparative analysis based on substituent effects and the evidence provided:
Table 1: Structural and Functional Comparison
Key Findings from EAADCy (Relevant to Comparative Analysis):
Excitation-Wavelength Dependent Fluorescence: EAADCy exhibits dual emission bands attributed to locally excited (LE) and intramolecular charge transfer (ICT) states. The ratio of these bands depends on excitation wavelength, a property linked to solvent relaxation dynamics .
Solvent-Polarity Effects : EAADCy’s ICT state shows significant solvent reorganization in polar media (e.g., tetrahydrofuran), with a dynamic Stokes shift of ~2,000 cm⁻¹ .
- Comparison Insight : The brominated analog may exhibit weaker solvent interactions due to steric hindrance from bromine atoms, limiting dipole reorientation.
Thermodynamic Stability: EAADCy’s ICT state is stabilized by resonance between the amino donor and cyano acceptors. Comparison Insight: In this compound, bromine’s inductive effects could destabilize charge-separated states, reducing ICT contributions.
Biological Activity
Ethyl 3-amino-2,5-dibromoisonicotinate (EADBI) is a compound of interest due to its potential biological activities, particularly in relation to its interaction with the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel. This article explores the biological activity of EADBI, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
EADBI is synthesized through various chemical processes involving bromination and amination of isonicotinic acid derivatives. The compound exhibits the following chemical properties:
- Molecular Formula : C10H9Br2N2O2
- Molecular Weight : 335.00 g/mol
- Structure : The compound contains a dibromo-substituted isonicotinic framework with an amino group at the 3-position.
EADBI acts as a TRPA1 antagonist, which plays a critical role in sensory perception and nociception. TRPA1 channels are expressed in sensory neurons and are involved in various physiological processes, including pain sensation and inflammatory responses. The antagonistic action of EADBI on TRPA1 can lead to several therapeutic effects:
- Pain Relief : By inhibiting TRPA1 activity, EADBI may reduce pain associated with inflammatory conditions.
- Anti-inflammatory Effects : EADBI has shown potential in modulating inflammatory responses by affecting the release of pro-inflammatory mediators.
In Vitro Studies
Several studies have investigated the biological activity of EADBI using in vitro models:
- TRPA1 Inhibition : EADBI demonstrated significant inhibition of TRPA1-mediated calcium influx in cultured sensory neurons. This effect was confirmed using calcium imaging techniques, indicating its potential as a therapeutic agent for pain management .
- Cytotoxicity Assays : In cell viability assays, EADBI exhibited low cytotoxicity across various cell lines, suggesting a favorable safety profile for further development .
In Vivo Studies
In vivo studies have provided insights into the pharmacological effects of EADBI:
- Animal Models : In rodent models of chronic pain, administration of EADBI resulted in a marked reduction in pain scores compared to control groups. This effect was attributed to the compound's ability to inhibit TRPA1 activation, which is often upregulated in inflammatory pain states .
- Inflammation Models : EADBI also demonstrated efficacy in models of acute inflammation, significantly reducing edema and inflammatory cytokine levels .
Comparative Analysis
| Property | This compound | Other TRPA1 Antagonists |
|---|---|---|
| Molecular Weight | 335.00 g/mol | Varies |
| Mechanism | TRPA1 antagonist | TRPA1 antagonist |
| Pain Relief | Significant in preclinical studies | Variable |
| Safety Profile | Low cytotoxicity | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
